Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 895004-53-2
VCID: VC6403087
InChI: InChI=1S/C18H19N5O4S/c1-3-4-13-9-14(24)20-17-21-22-18(23(13)17)28-10-15(25)19-12-7-5-11(6-8-12)16(26)27-2/h5-9H,3-4,10H2,1-2H3,(H,19,25)(H,20,21,24)
SMILES: CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Molecular Formula: C18H19N5O4S
Molecular Weight: 401.44

Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

CAS No.: 895004-53-2

Cat. No.: VC6403087

Molecular Formula: C18H19N5O4S

Molecular Weight: 401.44

* For research use only. Not for human or veterinary use.

Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate - 895004-53-2

Specification

CAS No. 895004-53-2
Molecular Formula C18H19N5O4S
Molecular Weight 401.44
IUPAC Name methyl 4-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C18H19N5O4S/c1-3-4-13-9-14(24)20-17-21-22-18(23(13)17)28-10-15(25)19-12-7-5-11(6-8-12)16(26)27-2/h5-9H,3-4,10H2,1-2H3,(H,19,25)(H,20,21,24)
Standard InChI Key YDZVMEUMNBVHMF-UHFFFAOYSA-N
SMILES CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate (CAS: 895004-53-2) possesses a molecular formula of C₁₈H₁₉N₅O₄S and a molecular weight of 401.44 g/mol. The structure comprises three distinct regions:

  • A 7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidine core, which provides a nitrogen-rich bicyclic system.

  • A thioacetamido linker (-S-CH₂-CONH-) bridging the triazolo-pyrimidine moiety to the aromatic ring.

  • A methyl benzoate ester group at the para position of the benzene ring, enhancing lipophilicity and potentially improving bioavailability.

The IUPAC name, methyl 4-[[2-[(7-oxo-5-propyl-8H- triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate, reflects these structural components systematically.

Key Physicochemical Parameters

The compound’s properties are summarized below:

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O₄S
Molecular Weight401.44 g/mol
CAS Number895004-53-2
SolubilityLikely low aqueous solubility
LogP (Predicted)~2.5–3.0

The Standard InChIKey (YDZVMEUMNBVHMF-UHFFFAOYSA-N) confirms its unique stereochemical identity. The propyl substituent at position 5 of the pyrimidine ring may influence hydrophobic interactions with biological targets, while the methyl ester group contributes to metabolic stability.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions:

  • Formation of the Triazolo-Pyrimidine Core: Cyclocondensation of 5-propylbarbituric acid with hydrazine derivatives under reflux conditions generates the 7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidine scaffold.

  • Thioether Linkage Introduction: Reaction of the triazolo-pyrimidine intermediate with mercaptoacetic acid derivatives introduces the thioacetamido bridge.

  • Esterification and Functionalization: Coupling the thiolated intermediate with methyl 4-aminobenzoate via amide bond formation completes the synthesis.

Purification often employs recrystallization from ethanol or acetone, yielding a final product with >95% purity.

Analytical Validation

Critical quality control measures include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and detect impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, particularly the presence of the methyl ester (δ ~3.8 ppm) and propyl group (δ ~0.9–1.6 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z 401.44.

Future Research Directions

Priority Investigations

  • In Vitro Cytotoxicity Screening: Evaluate IC₅₀ values against NCI-60 cancer cell lines.

  • Target Identification: Use affinity chromatography and proteomics to map binding partners.

  • Structural Optimization: Modify the propyl or methyl ester groups to enhance potency and reduce toxicity.

Clinical Translation Challenges

  • Synthetic Scalability: Current multi-step synthesis may hinder large-scale production.

  • Formulation Development: Poor aqueous solubility necessitates lipid-based nanoformulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator